molecular formula C24H30N2O5 B14782682 (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B14782682
M. Wt: 426.5 g/mol
InChI Key: NAZGMPRIGILXOT-UHFFFAOYSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxy group, and a methoxy(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various methods such as Friedel-Crafts acylation.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol under acidic conditions.

    Formation of the Methoxy(methyl)amino Group: This step involves the reaction of a suitable amine with methanol and formaldehyde to form the methoxy(methyl)amino group.

    Coupling Reactions: The final step involves coupling the fluorenyl group with the tert-butoxy and methoxy(methyl)amino groups under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group may facilitate binding through hydrophobic interactions, while the methoxy(methyl)amino group can form hydrogen bonds with target molecules. These interactions can lead to changes in the activity of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-amino-1-oxopropan-2-yl)carbamate: Lacks the methoxy group, which may affect its reactivity and binding properties.

    (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(dimethylamino)-1-oxopropan-2-yl)carbamate: Contains a dimethylamino group instead of a methoxy(methyl)amino group, which may alter its chemical and biological properties.

Uniqueness

The presence of the methoxy(methyl)amino group in (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate makes it unique compared to similar compounds. This functional group can enhance its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZGMPRIGILXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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